N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-13-6-8-14(9-7-13)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBDGTOTFAOWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a molecular weight of approximately 439.5 g/mol. Its structure features a thiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been studied for its effectiveness against various bacterial strains, including resistant strains. The presence of the sulfonamide group is crucial for its antibacterial activity, as it mimics the structure of p-aminobenzoic acid, an essential component for bacterial growth.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation in preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
-
Anticancer Properties :
- Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival.
Case Studies
- A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The findings suggest a need for further clinical trials to evaluate its efficacy in human subjects.
Material Science Applications
-
Polymer Chemistry :
- The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
-
Nanotechnology :
- Research is ongoing into the use of this compound in the development of nanomaterials with specific functionalities, such as drug delivery systems that can target cancer cells selectively.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against resistant bacterial strains |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Pharmacology | Enzyme Inhibition | Disrupts metabolic pathways in bacteria |
| Material Science | Polymer Synthesis | Improves thermal stability |
| Nanotechnology | Potential for targeted drug delivery |
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021124-54-8)
- Molecular Formula : C₁₉H₁₉N₃O₅S₂
- Molecular Weight : 433.5 g/mol
- Key Differences :
- The 2-chloro substituent is replaced with a 2-methoxy group.
- The methoxy group is electron-donating, reducing electrophilicity compared to the chloro analog.
- Lower molecular weight (433.5 vs. 450.94) due to the absence of chlorine.
- Implications: Enhanced solubility due to the polar methoxy group.
N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (Compound 53, )
- Molecular Formula : C₂₇H₃₃F₂N₃O₅S
- Molecular Weight : 549.63 g/mol
- Key Differences :
- The benzyl group is replaced with a 4,4-difluorocyclohexyl moiety.
- A 3,4,5-trimethoxybenzamido group is present instead of the sulfonamido substituent.
- Implications :
Variations in the Sulfonamido Group
N-(2-Chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (Compound 2f, )
- Key Features :
- A bulky hydroxy-tetramethylpiperidinyl group replaces the 4-methoxyphenylsulfonamido moiety.
- The thiazole ring is substituted at the 5-position instead of the 2-position.
- Implications: Increased steric bulk may limit membrane permeability.
Acotiamide Hydrochloride ()
- Molecular Formula : C₂₁H₃₀N₄O₅S·HCl·3H₂O
- Key Features: Contains a bis(isopropyl)aminoethyl group and a hydroxy-dimethoxybenzoyl substituent.
- Implications :
Core Modifications: Thiazole vs. Triazole Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9, )
- Key Features :
- Triazole-thione core instead of thiazole.
- Tautomerism between thione and thiol forms affects electronic properties.
- Implications :
Spectral Data :
- IR Spectroscopy :
- NMR :
- The 2-chlorobenzyl group would produce distinct aromatic proton signals in the 7.2–7.6 ppm range, comparable to chlorophenyl derivatives in .
Biological Activity
N-(2-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16ClN3O3S
- Molecular Weight : 367.84 g/mol
- SMILES Notation :
COc1ccc(S(=O)(=O)Nc2nc(C(=O)Nc3ccc(Cl)c(Cl)c3)cs2)cc1
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against prostate and melanoma cancer cells, indicating promising antiproliferative activity (IC50 = 0.7 - 1.0 µM) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | Prostate | 0.7 |
| B | Melanoma | 1.0 |
| C | Leukemia | 0.124 |
| D | Lung | 3.81 |
Enzyme Inhibition
Thiazole compounds are also recognized for their ability to inhibit specific enzymes involved in disease processes. For example, certain thiazole derivatives have been studied for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of Alzheimer's disease. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly affect AChE inhibition potency .
Table 2: Enzyme Inhibition Potency of Thiazole Derivatives
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| E | Acetylcholinesterase | 2.7 |
| F | Carbonic anhydrase | 5.0 |
| G | Dipeptidyl peptidase | 1.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Some thiazole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Interaction : Molecular docking studies suggest that the thiazole moiety interacts with the active sites of target enzymes, inhibiting their function and thereby altering cellular pathways involved in proliferation and survival .
Case Studies
A case study involving a series of synthesized thiazole derivatives demonstrated their effectiveness against various cancer cell lines through in vitro assays. The study reported that modifications on the phenyl ring and sulfonamide group enhanced the anticancer activity significantly compared to unmodified compounds .
Q & A
Q. Purity Assurance :
- Chromatography : Flash column chromatography for intermediate purification.
- HPLC : Final compounds are analyzed via reverse-phase HPLC to confirm ≥98% purity .
- Spectroscopic validation : , , and HRMS to verify structural integrity .
Advanced: How can researchers resolve contradictions in biological activity data for thiazole-4-carboxamide derivatives across different studies?
Answer:
Contradictions often arise from:
- Variability in assay conditions : Differences in cell lines, incubation times, or concentration ranges (e.g., IC values in cancer studies ).
- Structural modifications : Subtle changes in substituents (e.g., methoxy vs. trifluoromethyl groups) significantly alter target binding .
Q. Resolution Strategies :
- Dose-response standardization : Use uniform protocols (e.g., NCI-60 panel for anticancer activity ).
- Structural benchmarking : Compare activity against a common reference compound (e.g., doxorubicin for cytotoxicity ).
- Mechanistic studies : Employ molecular docking to validate interactions with targets like tubulin or kinase domains .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : (400–600 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 504.0921 for CHClNOS) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Advanced: What strategies are effective in improving the yield of thiazole-4-carboxamide derivatives under specific reaction conditions?
Answer:
Key Factors :
- Catalyst optimization : Use of CuI/L-proline systems for azide-alkyne cycloadditions (e.g., 75% yield improvement in ).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reflux in ethanol (80°C) for thiourea cyclization vs. room temperature for amide couplings .
Case Study :
In , replacing EDCI with DCC increased yields of 2-phenylthiazole-4-carboxamide from 70% to 89.7% .
Basic: What are the common impurities encountered during the synthesis, and how are they addressed?
Answer:
Common Impurities :
- Unreacted starting materials : Residual sulfonyl chlorides or amines.
- Byproducts : Dipeptide couplings or over-oxidized thiazoles.
Q. Mitigation :
- Extractive workup : Use of ethyl acetate/water partitioning to remove polar impurities .
- Recrystallization : Ethanol/water mixtures to isolate pure crystalline products .
- TLC monitoring : Hexane/ethyl acetate (3:1) to track reaction progress .
Advanced: How does the electronic effect of substituents on the thiazole ring influence the compound's reactivity and bioactivity?
Answer:
- Electron-withdrawing groups (EWGs) : Chlorine or sulfonamides increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins (e.g., tubulin binding ).
- Electron-donating groups (EDGs) : Methoxy groups improve solubility and modulate logP values, affecting membrane permeability .
Example :
In , replacing a morpholine group with a thiomorpholine increased anticancer potency by 10-fold due to enhanced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
